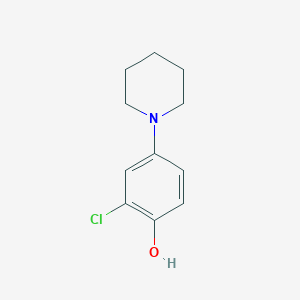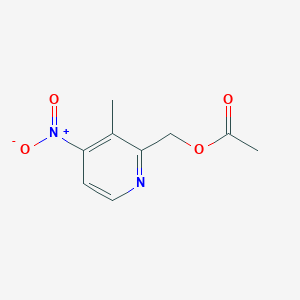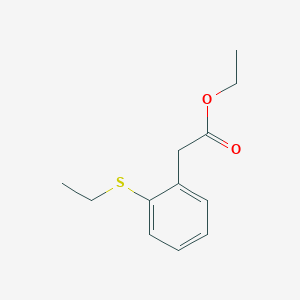
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound with a unique structure that includes a dioxane ring substituted with a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethyl-substituted product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 5-(2-Carboxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Reduction: this compound.
Substitution: 5-(2-Haloethyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Applications De Recherche Scientifique
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the dioxane ring provides a hydrophobic environment that can stabilize the compound in different settings.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxyethyl)-4-methylthiazole: This compound has a similar hydroxyethyl group but differs in the ring structure, containing a thiazole ring instead of a dioxane ring.
Hydroxyethyl acrylate: This compound also contains a hydroxyethyl group but is used primarily in polymer chemistry due to its acrylate functionality.
Uniqueness
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in applications where stability and specific interactions are required.
Propriétés
Numéro CAS |
127205-14-5 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-5-8(10,3-4-9)6-12-7/h9-10H,3-6H2,1-2H3 |
Clé InChI |
WSYASTJBWWUIEU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)(CCO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
![Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)


![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)







